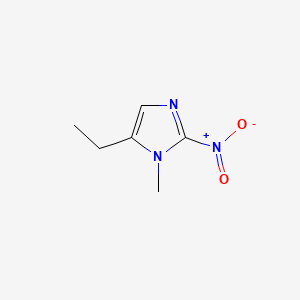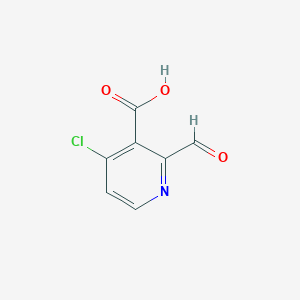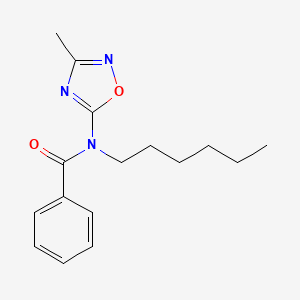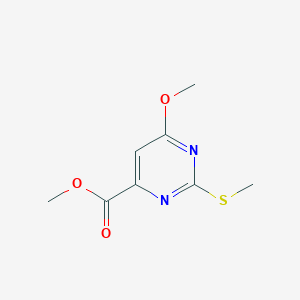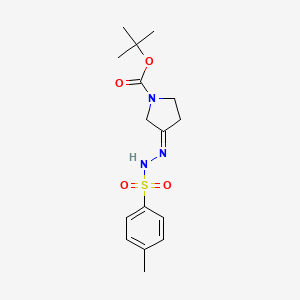
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tosylhydrazone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the hydrazone group to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological studies.
Enzyme Inhibition:
Medicine
Drug Development: Investigated for potential therapeutic properties.
Diagnostic Agents: Possible use in the development of diagnostic agents.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (Z)-3-(2-benzylhydrazono)pyrrolidine-1-carboxylate
- tert-Butyl (Z)-3-(2-phenylhydrazono)pyrrolidine-1-carboxylate
Uniqueness
- Structural Features : The presence of the tosyl group distinguishes it from other hydrazones.
- Reactivity : Unique reactivity patterns due to the tosyl group.
- Applications : Specific applications in catalysis and material science.
Propriétés
Formule moléculaire |
C16H23N3O4S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
tert-butyl (3Z)-3-[(4-methylphenyl)sulfonylhydrazinylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4S/c1-12-5-7-14(8-6-12)24(21,22)18-17-13-9-10-19(11-13)15(20)23-16(2,3)4/h5-8,18H,9-11H2,1-4H3/b17-13- |
Clé InChI |
SNSMNWRIUGMIIW-LGMDPLHJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


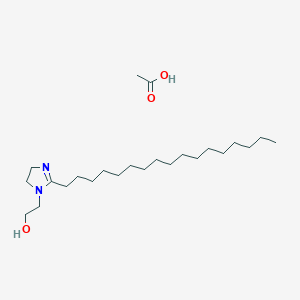

![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
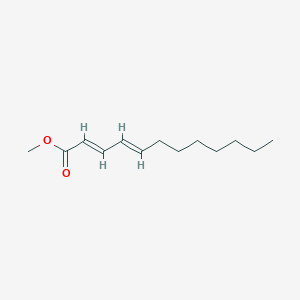
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)
